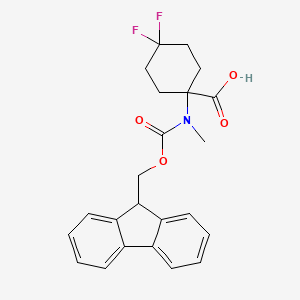
(S)-1-(2-Methylpyridin-4-yl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Methylpyridin-4-yl)butan-1-amine is a chiral amine compound that features a pyridine ring substituted with a methyl group at the 2-position and a butylamine chain at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Methylpyridin-4-yl)butan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylpyridine with a suitable butylamine derivative under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine and facilitate nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and chiral resolution techniques may also be employed to obtain the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2-Methylpyridin-4-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Piperidine derivatives.
Substitution: Halogenated or sulfonylated pyridine derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(2-Methylpyridin-4-yl)butan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(2-Methylpyridin-4-yl)butan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pyridine ring and amine group are key functional moieties that facilitate these interactions.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(2-Methylpyridin-4-yl)butan-1-amine: The enantiomer of the compound, which may have different biological activity.
2-Methylpyridine: A simpler analog without the butylamine chain.
1-(2-Methylpyridin-4-yl)ethan-1-amine: A shorter chain analog with potentially different properties.
Uniqueness
(S)-1-(2-Methylpyridin-4-yl)butan-1-amine is unique due to its specific chiral configuration and the presence of both a pyridine ring and a butylamine chain
Propiedades
Fórmula molecular |
C10H16N2 |
|---|---|
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
(1S)-1-(2-methylpyridin-4-yl)butan-1-amine |
InChI |
InChI=1S/C10H16N2/c1-3-4-10(11)9-5-6-12-8(2)7-9/h5-7,10H,3-4,11H2,1-2H3/t10-/m0/s1 |
Clave InChI |
CVUKSZKNQOXXBU-JTQLQIEISA-N |
SMILES isomérico |
CCC[C@@H](C1=CC(=NC=C1)C)N |
SMILES canónico |
CCCC(C1=CC(=NC=C1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12976809.png)
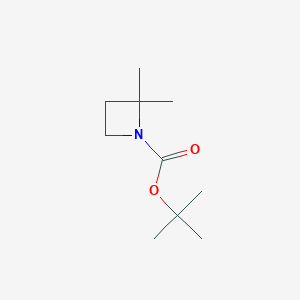

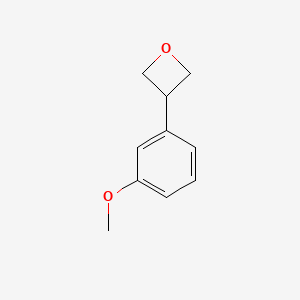
![6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12976844.png)
![tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12976855.png)


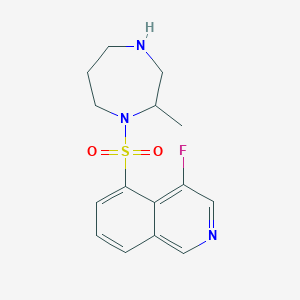
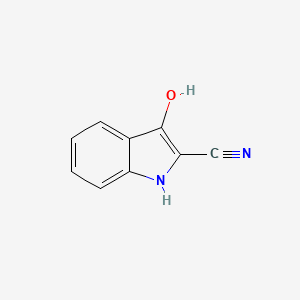
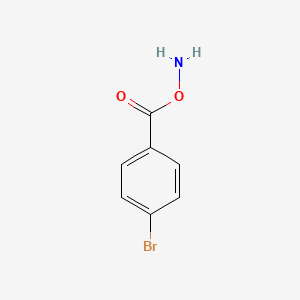
![2-(Chloromethyl)-6-ethylbenzo[d]thiazole](/img/structure/B12976881.png)
